1-Allyloxy-5-bromo-2,3-difluoro-benzene
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Overview
Description
1-Allyloxy-5-bromo-2,3-difluoro-benzene is an organic compound with the molecular formula C9H7BrF2O It is characterized by the presence of an allyloxy group, a bromine atom, and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyloxy-5-bromo-2,3-difluoro-benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Allyloxy-5-bromo-2,3-difluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The allyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Employed in substitution reactions.
Oxidizing Agents: Utilized in oxidation reactions.
Major Products:
Substituted Benzene Derivatives: Formed through substitution reactions.
Aldehydes and Carboxylic Acids: Resulting from oxidation of the allyloxy group.
Complex Organic Molecules: Produced via coupling reactions.
Scientific Research Applications
1-Allyloxy-5-bromo-2,3-difluoro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Allyloxy-5-bromo-2,3-difluoro-benzene depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of carbon–carbon bonds through oxidative addition, transmetalation, and reductive elimination steps . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
5-Bromo-2,2-difluoro-1,3-benzodioxole: Another bromine and fluorine-containing benzene derivative.
5-Bromo-2-chloro-1,3-difluorobenzene: A compound with similar halogen substitution patterns.
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-prop-2-enoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c1-2-3-13-8-5-6(10)4-7(11)9(8)12/h2,4-5H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDVXCCTIAJHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C(=CC(=C1)Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669650 |
Source
|
Record name | 5-Bromo-1,2-difluoro-3-[(prop-2-en-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947534-35-2 |
Source
|
Record name | 5-Bromo-1,2-difluoro-3-[(prop-2-en-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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